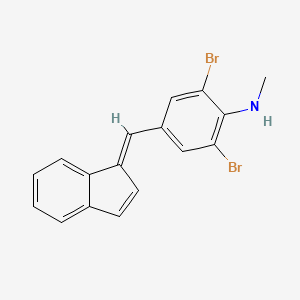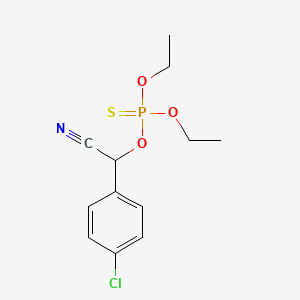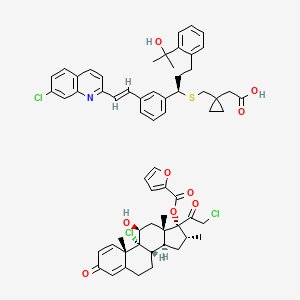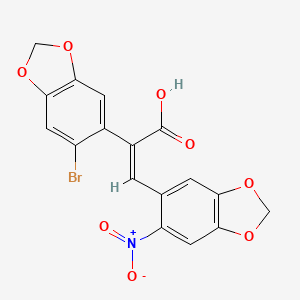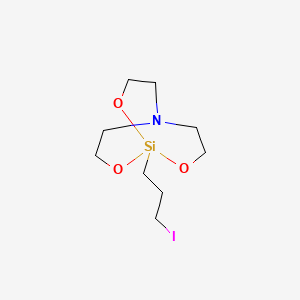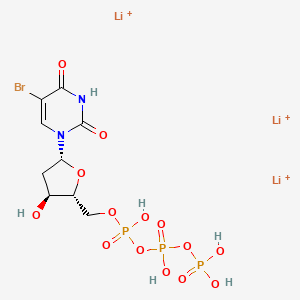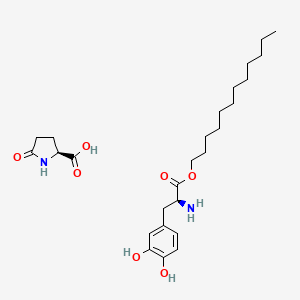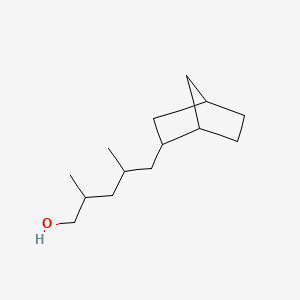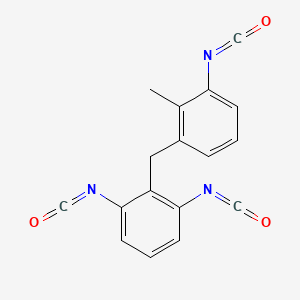
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is a chemical compound known for its unique structure and reactivity. This compound contains multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical processes, particularly in the production of polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with m-phenylene diisocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product. Catalysts may be used to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from reactions involving this compound include:
Polyurethanes: Formed by the reaction with polyols.
Polyureas: Formed by the reaction with polyamines.
Carbamates: Formed by the reaction with alcohols.
科学研究应用
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
Similar Compounds
1,3-diisocyanato-2-methylcyclohexane: Similar in structure but with a cyclohexane ring instead of a phenylene ring.
[(3-Isocyanato-2-methylphenyl)ethynyl]sodium: Contains an ethynyl group instead of a methylphenyl group.
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate: Similar structure with slight variations in the positioning of the isocyanate groups.
Uniqueness
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in polymer chemistry and material science.
属性
CAS 编号 |
94213-38-4 |
|---|---|
分子式 |
C17H11N3O3 |
分子量 |
305.29 g/mol |
IUPAC 名称 |
1,3-diisocyanato-2-[(3-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-13(4-2-5-15(12)18-9-21)8-14-16(19-10-22)6-3-7-17(14)20-11-23/h2-7H,8H2,1H3 |
InChI 键 |
UXSDGXOKNGHNEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=C=O)CC2=C(C=CC=C2N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


